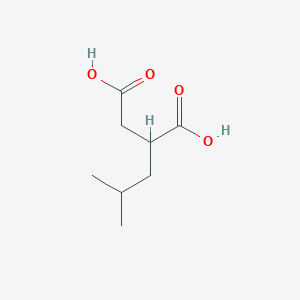

2-(2-methylpropyl)butanedioic Acid

Vue d'ensemble

Description

- L'impureté diacide provient de la dégradation ou du processus de synthèse de la prégabaline.

Impureté Diacide de Pregabaline: (Numéro CAS : 5702-99-8) est une impureté potentielle trouvée dans les préparations commerciales de .

Méthodes De Préparation

Voies Synthétiques: La voie synthétique exacte pour produire l'impureté diacide de prégabaline n'est pas largement documentée. Elle implique probablement des transformations chimiques de la prégabaline ou de ses intermédiaires.

Production Industrielle: Les informations sur les méthodes de production à l'échelle industrielle spécifiquement pour l'impureté diacide sont rares. Elle est généralement présente comme une impureté dans les formulations de prégabaline.

Analyse Des Réactions Chimiques

Réactions: L'impureté diacide de prégabaline peut subir diverses réactions, notamment l'hydrolyse, l'oxydation ou d'autres voies de dégradation.

Réactifs et Conditions Communs:

Principaux Produits: Les principaux produits résultant de la dégradation de la prégabaline comprendraient l'impureté diacide elle-même.

Applications de la Recherche Scientifique

Chimie: Les chercheurs étudient la formation et la stabilité de l'impureté pour garantir la qualité des formulations de prégabaline.

Biologie: Son impact sur les systèmes biologiques, le métabolisme et la toxicité potentielle sont des domaines d'intérêt.

Médecine: Comprendre ses effets sur l'efficacité et la sécurité des médicaments.

Industrie: Contrôle de la qualité pendant la fabrication de la prégabaline.

Mécanisme d'Action

- La prégabaline exerce principalement ses effets en se liant aux sous-unités α2δ des canaux calciques dépendants du voltage dans le système nerveux central.

- Cette interaction réduit l'afflux de calcium, ce qui entraîne une diminution de la libération de neurotransmetteurs et un atténuation de l'excitabilité neuronale.

- L'impureté diacide n'a pas de mécanisme spécifique, mais elle peut influencer le profil pharmacologique global de la prégabaline.

Applications De Recherche Scientifique

Chemistry: Researchers study the impurity’s formation and stability to ensure the quality of pregabalin formulations.

Biology: Its impact on biological systems, metabolism, and potential toxicity are areas of interest.

Medicine: Understanding its effects on drug efficacy and safety.

Industry: Quality control during pregabalin manufacturing.

Mécanisme D'action

- Pregabalin primarily exerts its effects by binding to the α2δ subunits of voltage-gated calcium channels in the central nervous system.

- This interaction reduces calcium influx, leading to decreased neurotransmitter release and dampening neuronal excitability.

- The diacid impurity does not have a specific mechanism but may influence pregabalin’s overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Composés Similaires: Autres impuretés ou produits de dégradation liés à la prégabaline.

Unicité: L'unicité de l'impureté diacide de prégabaline réside dans sa structure chimique spécifique et son rôle d'impureté dans les formulations de prégabaline.

Activité Biologique

2-(2-Methylpropyl)butanedioic acid, also known as isobutyl succinic acid, is a dicarboxylic acid with the molecular formula and a molecular weight of 174.2 g/mol. Its structure features two carboxylic acid groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H14O4

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may modulate cellular pathways involved in cancer progression.

- Neuropharmacological Effects : The compound has been explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Receptors : The compound may interact with specific receptors or enzymes within cells, influencing various biochemical pathways.

- Modulation of Inflammatory Responses : Some studies suggest that it could play a role in modulating inflammation, thus contributing to its potential therapeutic effects .

Table 1: Summary of Key Studies on Biological Activity

Notable Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties found that this compound showed significant inhibition against certain gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Research highlighted its ability to protect neuronal cells from oxidative stress in vitro, indicating possible applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity through the activation of specific apoptotic pathways .

Propriétés

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?

A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of this compound with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.